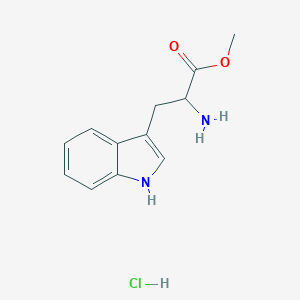

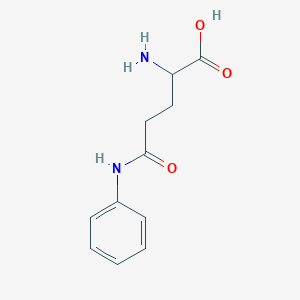

![molecular formula C15H15NO2 B555627 (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 170080-13-4](/img/structure/B555627.png)

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

Overview

Description

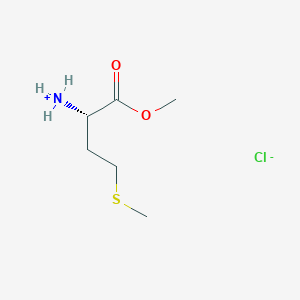

®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is a chiral amino acid derivative with a biphenyl group attached to the alpha carbon

Mechanism of Action

Target of Action

D-4,4’-Biphenylalanine, also known as ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid, is an unnatural amino acid that has been shown to target metastatic osteosarcoma (mOS) and castration-resistant prostate cancer (CRPC) cells . These cells overexpress phosphatases, which are the primary targets of D-4,4’-Biphenylalanine .

Mode of Action

The compound is incorporated into peptide assemblies, significantly accelerating their accumulation within prostate cancer cells . This boosts their capacity to hinder cancer proliferation . The D-peptide backbone with an aspartate methyl diester at the C-terminal offers the highest activity against these immunosuppressive mOS and CRPC cells .

Biochemical Pathways

The compound’s ability to inhibit cancer proliferation suggests it may interfere with cell cycle regulation and apoptosis .

Pharmacokinetics

The compound’s rapid cellular uptake suggests it may have favorable absorption and distribution profiles

Result of Action

The integration of D-4,4’-Biphenylalanine into peptide assemblies significantly accelerates their accumulation within prostate cancer cells, boosting their capacity to hinder cancer proliferation . This work paves a way for engineering supramolecular medicine, potentially heightening the efficacy of peptide-based treatments for prostate cancer .

Action Environment

The compound’s effectiveness in inhibiting cancer proliferation suggests it may be robust to various physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid typically involves the following steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid may involve large-scale Suzuki coupling reactions followed by reductive amination and chiral resolution. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

Reduction: Reduction of the biphenyl group can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Introduction of acyl or alkyl groups on the biphenyl rings.

Scientific Research Applications

Chemistry

In chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids while introducing structural diversity.

Medicine

In medicinal chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is explored for its potential as a therapeutic agent. Its biphenyl group can interact with hydrophobic pockets in proteins, making it a candidate for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Comparison with Similar Compounds

Similar Compounds

Biphenyl-4-carboxylic acid: Lacks the amino group, making it less versatile in biological applications.

4,4’-Biphenyldicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.

Biphenyl-2-amine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is unique due to its combination of a chiral center, a biphenyl group, and an amino acid backbone. This combination allows for diverse interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name |

(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426534 | |

| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170080-13-4 | |

| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of D-4,4'-Biphenylalanine (D-BiP) into the peptide pBP-NBD improve its efficacy against cancer cells?

A1: The study by [] demonstrates that incorporating D-BiP into the pBP-NBD peptide significantly enhances its cellular uptake. This enhanced uptake is attributed to the hydrophobic nature of D-BiP, which promotes the peptide's interaction with cell membranes and facilitates its entry into the cells. The increased intracellular concentration of the peptide leads to a higher concentration at the target site (endoplasmic reticulum for Saos2, SJSA1, and PC3 cells, and lysosomes for VCaP cells []), ultimately resulting in improved efficacy against metastatic osteosarcoma and castration-resistant prostate cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.